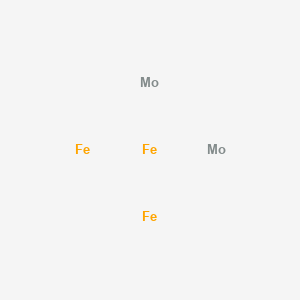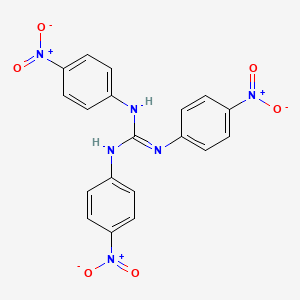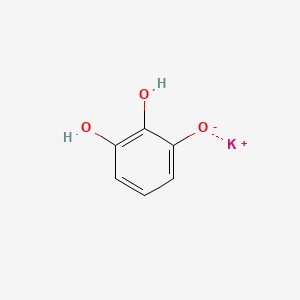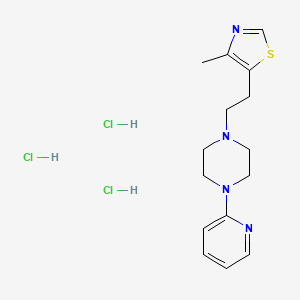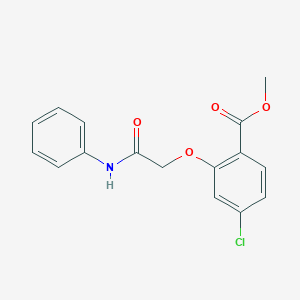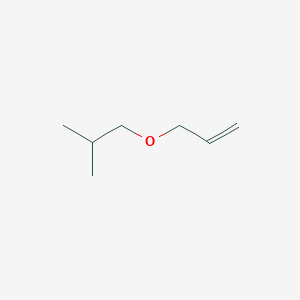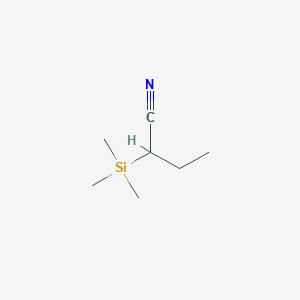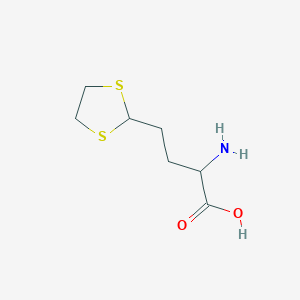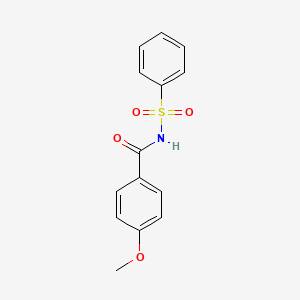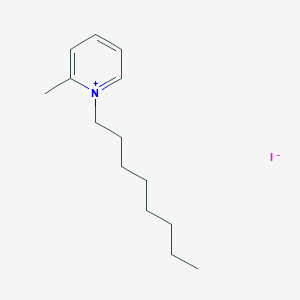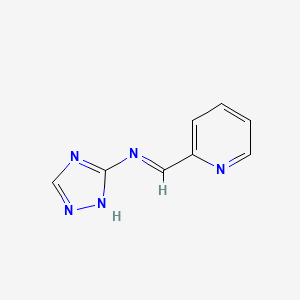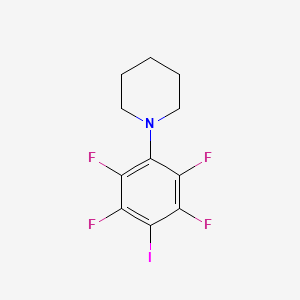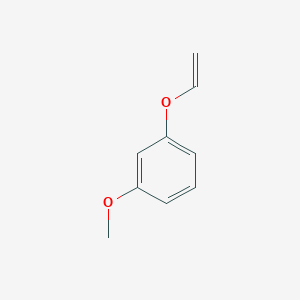
1-(Ethenyloxy)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethenyloxy)-3-methoxybenzene, also known as 3-methoxyphenyl vinyl ether, is an organic compound with the molecular formula C9H10O2. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ethenyloxy group (-OCH=CH2) at the para position relative to the methoxy group. It is a colorless liquid with a pleasant odor and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)-3-methoxybenzene can be synthesized through the reaction of 3-methoxyphenol with acetylene in the presence of a base such as potassium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the phenol, allowing it to react with acetylene to form the vinyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 3-methoxyphenol to the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethenyloxy)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 1-(Ethoxy)-3-methoxybenzene.
Substitution: Formation of various alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(Ethenyloxy)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a monomer in polymerization reactions to create functional polymers.
Wirkmechanismus
The mechanism of action of 1-(Ethenyloxy)-3-methoxybenzene involves its interaction with various molecular targets and pathways. The vinyl ether group can undergo polymerization reactions, forming cross-linked polymer networks. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Ethenyloxy)-4-methoxybenzene: Similar structure but with the methoxy group at the para position relative to the ethenyloxy group.
1-(Ethenyloxy)-2-methoxybenzene: Similar structure but with the methoxy group at the ortho position relative to the ethenyloxy group.
1-(Ethenyloxy)-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-(Ethenyloxy)-3-methoxybenzene is unique due to the specific positioning of the methoxy and ethenyloxy groups, which influences its chemical reactivity and potential applications. The presence of both electron-donating groups on the benzene ring enhances its reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
10536-50-2 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
1-ethenoxy-3-methoxybenzene |
InChI |
InChI=1S/C9H10O2/c1-3-11-9-6-4-5-8(7-9)10-2/h3-7H,1H2,2H3 |
InChI-Schlüssel |
BPADEIVDGUQIMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
